1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol
Description
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a 2,4-difluorophenyl group attached to a trifluoroethanol moiety.
The compound is primarily utilized as an intermediate in organic synthesis. For example, it has been employed in the preparation of tert-butyl carbamate derivatives under argon atmosphere using trimethylsilyl chloride (TMS-Cl) as a reagent . Additionally, it serves as a solvent in metal-catalyzed reactions, such as Pd(OAc)₂-mediated couplings in tert-butanol/toluene systems .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJVZAJXYEFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734116 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910866-32-9 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,4-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Applications in Organic Chemistry
- Solvent in Chemical Reactions :
- Reagent for Synthesis :
- Protein Denaturation Studies :
Biological Applications
-
Enzyme Inhibition :
- Research indicates that 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol can competitively inhibit enzymes such as alcohol dehydrogenase. This property allows it to be used in studies examining enzyme kinetics and metabolic pathways.
-
Stabilization of Protein Conformations :
- The compound's unique structure enables it to stabilize specific protein conformations, making it useful in studies related to protein dynamics and interactions with other biomolecules.
-
Potential Therapeutic Applications :
- Given its fluorinated nature and biological activity, this compound may have potential applications in drug development. Its interactions with biological systems could lead to the discovery of new therapeutic agents targeting specific diseases.
Industrial Applications
- Pharmaceutical Industry :
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Protein Stability : A study demonstrated that varying concentrations of this compound significantly affected the folding and stability of specific proteins during NMR analysis.
- Enzyme Activity Assessment : Research involving alcohol dehydrogenase showed that this compound could effectively inhibit enzyme activity at certain concentrations, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Oteseconazole (VT-1161)
- Structure : (R)-2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-(4-(2,2,2-trifluoroethoxy)phenyl)pyridin-2-yl]propan-2-ol .
- Key Differences : Incorporates a tetrazole ring and pyridyl group, enhancing CYP51 inhibition.
- Applications : Systemic antifungal agent with improved selectivity and reduced off-target effects compared to fluconazole .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)ethanol
- Structure: Substitutes the trifluoroethanol group with a triazole ring .
- Key Differences: Lacks fluorinated ethanol but retains antifungal activity via azole-mediated enzyme inhibition.
- Synthesis : Prepared via sodium borohydride reduction of a ketone precursor (85% yield) .
Trifluoroethanol Derivatives with Varied Aromatic Substituents
1-(3-Bromophenyl)-2,2,2-Trifluoroethanol
1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate
Reactivity and Kinetic Comparisons
Oxidation Kinetics
A study of OH radical reactivity with trifluoroethanol derivatives revealed:
| Compound | Rate Constant (k, 10⁻¹² cm³/molecule/s) | Hammett ρ Value |
|---|---|---|
| 2,2,2-Trifluoroethanol | 1.4 | - |
| 1-Phenyl-2,2,2-trifluoroethanol | 2.8 | +0.45 |
| 1-(4-Methylphenyl)-2,2,2-trifluoroethanol | 3.1 | +0.45 |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | 2.5 | +0.45 |
Key Findings :
- Electron-withdrawing substituents (e.g., Br) slightly reduce reactivity compared to electron-donating groups (e.g., CH₃).
- Positive Hammett ρ indicates electrophilic attack dominance in oxidation .
Biological Activity
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This compound combines a difluorophenyl group with a trifluoroethanol moiety, which may enhance its interaction with biological targets.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 212.12 g/mol
- IUPAC Name : this compound
The presence of multiple fluorine atoms contributes to the compound's lipophilicity and stability, which are critical for its biological activity.
The biological activity of this compound likely involves its interaction with specific enzymes and receptors. The trifluoroethanol group may enhance binding affinity due to its electron-withdrawing properties. Preliminary studies suggest that this compound can modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects or toxicity profiles depending on the target pathways involved.
Enzyme Interaction
Research indicates that this compound may exhibit inhibitory or activatory effects on various enzymes. For example:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism. The compound's fluorinated structure could affect substrate binding and enzymatic activity.
- Proteases : Studies have shown that fluorinated alcohols can influence protease activity by stabilizing certain conformations of the enzyme .
Case Studies
-
Anticancer Potential : In vitro studies have demonstrated that derivatives of trifluoroethanol can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown cytotoxic effects against breast and lung cancer cells .
Compound Cancer Type IC50 (µM) Compound A Breast Cancer 15 Compound B Lung Cancer 20 - Antimicrobial Activity : Research has also explored the antimicrobial properties of similar compounds. The trifluoroethanol moiety appears to enhance the efficacy against bacterial strains by disrupting membrane integrity.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reagents : Difluorobenzene derivatives and trifluoroacetic acid.
- Methods : Nucleophilic substitution reactions are common for introducing the difluorophenyl group into the trifluoroethanol framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
